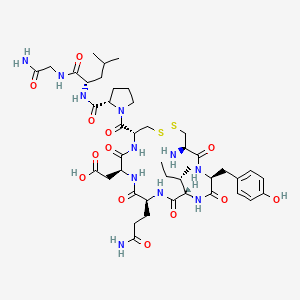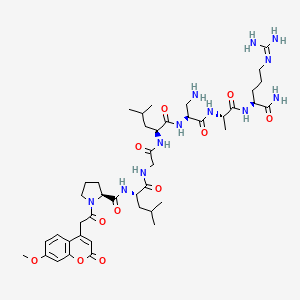
Nlrp3-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-7 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has gained attention for its potential therapeutic applications in treating various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nlrp3-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Commonly used reagents include organic solvents, catalysts, and protective groups to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Nlrp3-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced potency and selectivity for the NLRP3 inflammasome. These derivatives are further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
Nlrp3-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the NLRP3 inflammasome and its role in inflammation . In biology, this compound is employed to investigate the molecular mechanisms underlying various inflammatory and autoimmune diseases . In medicine, it holds promise as a potential therapeutic agent for treating conditions such as arthritis, Alzheimer’s disease, and inflammatory bowel disease . In the industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel anti-inflammatory drugs .
Mechanism of Action
Nlrp3-IN-7 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1 . This inhibition blocks the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation . The molecular targets and pathways involved in this mechanism include the NLRP3 protein, caspase-1, and the downstream signaling pathways that mediate the inflammatory response .
Comparison with Similar Compounds
Nlrp3-IN-7 is unique among NLRP3 inflammasome inhibitors due to its high potency and selectivity. Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but differ in their chemical structures and mechanisms of action . This compound stands out for its ability to effectively inhibit NLRP3 activation with minimal off-target effects .
Properties
Molecular Formula |
C18H15ClN2O4S3 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
4-[(Z)-[3-[(2-chloro-5-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S3/c1-25-13-4-7-15(19)12(9-13)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8- |
InChI Key |
OXFRGNUJPJMKEU-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


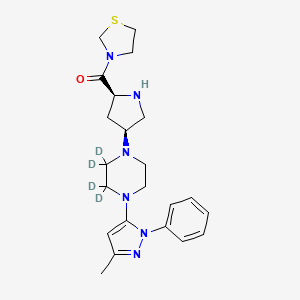
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
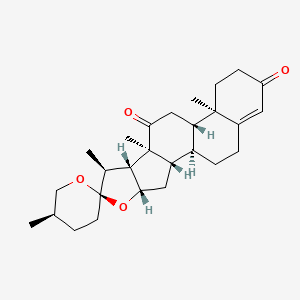

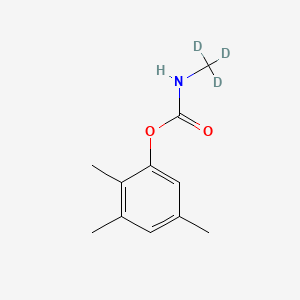
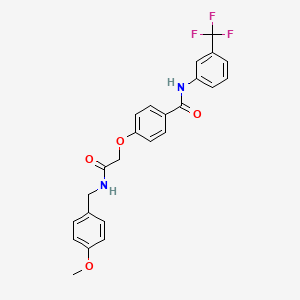
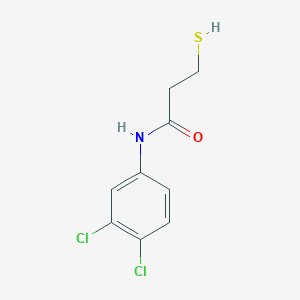
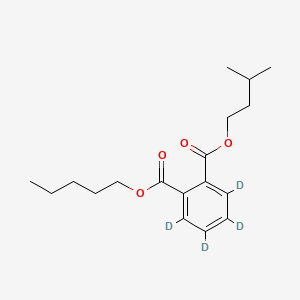
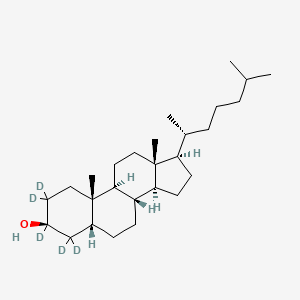
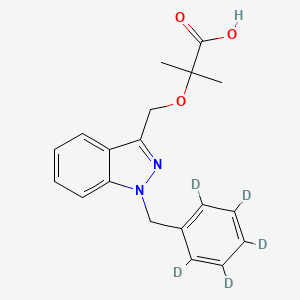
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
